molecular formula C28H23FN4O4 B2714146 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{8-fluoro-5-[(3-methylphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}acetamide CAS No. 931696-89-8

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{8-fluoro-5-[(3-methylphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}acetamide

Cat. No.: B2714146
CAS No.: 931696-89-8
M. Wt: 498.514
InChI Key: KJKYBUKYSLSLAL-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{8-fluoro-5-[(3-methylphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}acetamide is a useful research compound. Its molecular formula is C28H23FN4O4 and its molecular weight is 498.514. The purity is usually 95%.
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Scientific Research Applications

Antitubercular Activity

A series of hexahydro-2H-pyrano[3,2-c]quinoline analogues, structurally related to the compound , were synthesized and evaluated for their antimycobacterial activity against Mycobacterium tuberculosis H37Rv. These compounds showed significant antitubercular agents, indicating the potential of similar compounds for tuberculosis treatment (Kantevari et al., 2011).

GABAA/Benzodiazepine Receptor Activity

Imidazo[1,5-a]quinoxaline amides and carbamates, which share structural similarities with the compound , have been found to bind with high affinity to the GABAA/benzodiazepine receptor. These compounds exhibit a range of intrinsic efficacies, suggesting their potential in the development of new therapies targeting these receptors (Tenbrink et al., 1994).

Translocator Protein (TSPO) Ligands

Compounds related to alpidem, using a pyrazolo[3,4-b]quinoline scaffold, have been designed and synthesized, showing high affinity for the translocator protein (TSPO). These findings indicate the potential of such compounds in the development of new anxiolytic and neuroprotective agents (Cappelli et al., 2011).

Antioxidant Activity

Pyrazole-acetamide derivatives have been synthesized and characterized for their antioxidant activity. Studies on these compounds, which are structurally related to the compound , revealed significant antioxidant properties, suggesting potential applications in oxidative stress-related conditions (Chkirate et al., 2019).

Mechanism of Action

Target of Action

The primary targets of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{8-fluoro-5-[(3-methylphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}acetamide are cholinesterases and lipoxygenase enzymes . These enzymes play a crucial role in the nervous system and inflammatory responses, respectively.

Mode of Action

This compound interacts with its targets by inhibiting their activity . This inhibition disrupts the normal function of these enzymes, leading to changes in the biochemical processes they regulate.

Biochemical Pathways

The inhibition of cholinesterases and lipoxygenase enzymes by this compound affects several biochemical pathways. In the nervous system, it disrupts the breakdown of acetylcholine, a neurotransmitter, leading to an increase in its concentration. In the inflammatory response, it interferes with the production of leukotrienes, molecules that mediate inflammation .

Result of Action

The molecular and cellular effects of this compound’s action include an increase in acetylcholine levels in the nervous system and a decrease in leukotriene production in the inflammatory response . These changes can have various effects, depending on the specific context and the other biochemical processes involved.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[8-fluoro-5-[(3-methylphenyl)methyl]-3-oxopyrazolo[4,3-c]quinolin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23FN4O4/c1-17-3-2-4-18(11-17)14-32-15-22-27(21-12-19(29)5-7-23(21)32)31-33(28(22)35)16-26(34)30-20-6-8-24-25(13-20)37-10-9-36-24/h2-8,11-13,15H,9-10,14,16H2,1H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJKYBUKYSLSLAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=C3C(=NN(C3=O)CC(=O)NC4=CC5=C(C=C4)OCCO5)C6=C2C=CC(=C6)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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